Cas no 940-64-7 (2-(4-methylphenoxy)acetic acid)

2-(4-methylphenoxy)acetic acid structure
940-64-7 structure
商品名:2-(4-methylphenoxy)acetic acid
CAS番号:940-64-7
MF:C9H10O3
メガワット:166.173902988434
MDL:MFCD00014365
CID:83238
PubChem ID:70329

2-(4-methylphenoxy)acetic acid 化学的及び物理的性質

名前と識別子

    • (4-Methylphenoxy)acetic acid
    • 4-Methylphenoxyacetic acid
    • (p-Tolyloxy)-acetic acid
    • 2-(4-Methylphenoxy)acetic acid
    • Aceticacid, (4-methylphenoxy)- (9CI)
    • Acetic acid, (p-tolyloxy)- (6CI,7CI,8CI)
    • 2-p-Tolyloxyacetic acid
    • NSC 38176
    • p-(Tolyloxy)acetic acid
    • p-Methylphenoxyacetic acid
    • 2-(p-tolyloxy)acetic acid
    • acetic acid, (4-methylphenoxy)-
    • WWY23322IK
    • SFTDDFBJWUWKMN-UHFFFAOYSA-N
    • p-Toloxyacetic acid
    • p-tolyloxy-acetic acid
    • Enamine_002060
    • 4-methyl-phenoxyacetic acid
    • ARONIS006939
    • 2-(4-Methylphenoxy)acetic acid (ACI)
    • Acetic acid, (4-methylphenoxy)- (9CI)
    • Acetic acid, (p-tolyloxy)- (6CI, 7CI, 8CI)
    • 2-(4-methylphenoxy)acetic acid
    • MDL: MFCD00014365
    • インチ: 1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
    • InChIKey: SFTDDFBJWUWKMN-UHFFFAOYSA-N
    • ほほえんだ: O=C(COC1C=CC(C)=CC=1)O
    • BRN: 2047591

計算された属性

  • せいみつぶんしりょう: 166.06300
  • どういたいしつりょう: 166.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 46.5

じっけんとくせい

  • 色と性状: 未確定
  • ゆうかいてん: 138.0 to 142.0 deg-C
  • ふってん: 297.2°C at 760 mmHg
  • フラッシュポイント: 120°C
  • PSA: 46.53000
  • LogP: 1.45840
  • ようかいせい: 未確定
  • 最大波長(λmax): 222(EtOH)(lit.)

2-(4-methylphenoxy)acetic acid セキュリティ情報

2-(4-methylphenoxy)acetic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(4-methylphenoxy)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1924-0029-0.5g
2-(4-methylphenoxy)acetic acid
940-64-7 95%+
0.5g
$19.0 2023-11-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
025951-500mg
2-(4-methylphenoxy)acetic acid
940-64-7
500mg
3233.0CNY 2021-07-15
abcr
AB118002-10 g
(4-Methylphenoxy)acetic acid, 98%; .
940-64-7 98%
10 g
€58.00 2023-07-20
Enamine
EN300-16890-0.1g
2-(4-methylphenoxy)acetic acid
940-64-7 98%
0.1g
$19.0 2023-09-20
eNovation Chemicals LLC
D955102-100g
(4-METHYLPHENOXY)ACETIC ACID
940-64-7 98.0%
100g
$190 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1252463-5g
4-Methylphenoxyacetic acid
940-64-7 98%
5g
¥102.00 2024-04-24
Enamine
EN300-16890-25.0g
2-(4-methylphenoxy)acetic acid
940-64-7 98%
25g
$72.0 2023-05-03
Life Chemicals
F1924-0029-2.5g
2-(4-methylphenoxy)acetic acid
940-64-7 95%+
2.5g
$40.0 2023-11-21
abcr
AB118002-250 g
(4-Methylphenoxy)acetic acid, 98%; .
940-64-7 98%
250 g
€422.00 2023-07-20
TRC
B399885-250mg
2-(4-Methylphenoxy)acetic Acid
940-64-7
250mg
$ 50.00 2022-06-07

2-(4-methylphenoxy)acetic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Synthesis and antimicrobial activity of novel pyrazolone and pyrazole analogues containing benzimidazole moiety
Manjunath, G.; Bheemaraju, G.; Mahesh, M.; Ramana, P. Venkata, Research Journal of Pharmaceutical, 2015, 6(4), 704-716

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors
Ozcan, Sevil; Kazi, Aslamuzzaman; Marsilio, Frank; Fang, Bin; Guida, Wayne C.; et al, Journal of Medicinal Chemistry, 2013, 56(10), 3783-3805

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Potassium iodide Solvents: Polyethylene glycol
1.2 -
リファレンス
Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives
Xue, Si-Jia; Lu, Cheng-Liang, Youji Huaxue, 2008, 28(6), 1083-1086

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
High-yielding cleavage of (aryloxy) acetates
Spurg, Anke; Waldvogel, Siegfried R., European Journal of Organic Chemistry, 2008, (2), 337-342

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, reflux
リファレンス
Preparation of N-(oxadiazolylmethyl) phenoxy acetamide derivatives as proteasome inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Platinum ,  Lead nitrate ,  Cadmium nitrate Solvents: Water ;  rt → 40 °C
1.2 Reagents: Oxygen ;  0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Method for preparation of aryloxycarboxylic acid raw pesticide from aryloxy alcohol
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 90 - 95 °C
1.2 Reagents: Hydrogen ion Solvents: Water ;  acidified
リファレンス
Synthesis and herbicidal activity of N-(4,6-dimethoxy-2-pyrimidinyl)-2-(aryloxy)acetamide
Chu, Wenyi; Sun, Zhizhong; Gao, Jinsheng; Hou, Yanjun, Huaxue Shijie, 2005, 46(12), 741-744

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  12 h, rt
リファレンス
Formononetin derivative, preparation method, and medicinal use thereof
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide ,  Polyethylene glycol Solvents: Dimethylformamide ;  4 h
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide ,  Water ;  3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide ,  Water ;  pH 3 - 4, rt
リファレンス
A rapid and high-yield synthesis of aryloxyacetic acids in one pot under microwave irradiation and phase transfer catalysis conditions
Wei, Tai-Bao; Liu, Hong; Li, Man-Lin; Zhang, You-Ming, Indian Journal of Chemistry, 2006, (5), 1312-1314

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  10 - 15 min, pH 9 - 10, rt; pH 9 - 10, rt → 90 °C; 3 h, pH 9 - 10, 80 - 90 °C
リファレンス
Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit
Lu, Yan-Chang; Liu, Jian-Bing; Liang, Hua; Shi, Yan-Nian; Fang, Jian-Xin, Youji Huaxue, 2006, 26(11), 1571-1575

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: 1-Butanaminium, N,N-dibutyl-N-ethyl-, ethyl sulfate (1:1)
リファレンス
Synthesis of aryloxyacetic acids using tributylethylammonium ethylsulfate as phase transfer catalyst
Li, Yiqun, Huaxue Shiji, 2000, 22(1), 47-48

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Some new aryloxyacetic acid
Shah, V. H.; Purohit, D. M.; Mehta, T. S.; Ravat, N. R.; Doshi, N. G., Journal of the Institution of Chemists (India), 2003, 75(2), 62-63

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Palladium chloride Solvents: Water
リファレンス
Palladium-catalyzed cross coupling of organohalostannanes with aryl halides in aqueous medium
Bumagin, N. A.; Roshchin, A. I., Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2000, 70(1), 57-63

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  heated; rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
リファレンス
Microwave irradiation-promoted synthesis of aryloxy acetic acids
Lin, Min; Zhou, Jin-mei; Xia, Hai-ping; Yang, Rui-feng; Lin, Chen, Chemical Research in Chinese Universities, 2004, 20(2), 213-215

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Preparation of isoflavone amide derivatives for treatment of hyperlipemia, obesity or type 2 diabetes
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  pH 13; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
リファレンス
Aryl-substituted piperazine carbonyl derivatives useful in treatment of ischemic stroke and their preparation
, China, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
リファレンス
Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitors
Shimizu, Kazuki; Maruyama, Minako; Yasui, Yuka; Minegishi, Hidemitsu; Ban, Hyun Seung; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
リファレンス
Design, docking, synthesis, and characterization of novel N'(2-phenoxyacetyl) nicotinohydrazide and N'(2-phenoxyacetyl)isonicotinohydrazide derivatives as anti-inflammatory and analgesic agents
M, Pallavi H.; Al-Ostoot, Fares Hezam; Vivek, Hamse Kameshwar; Khanum, Shaukath Ara, Journal of Molecular Structure, 2022, 1247,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  60 min, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Facile hydrolysis of esters with KOH-methanol at ambient temperature
Khurana, Jitender M.; Chauhan, Sushma; Bansal, Geeti, Monatshefte fuer Chemie, 2004, 135(1), 83-87

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux; reflux → 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
リファレンス
Preparation of heterocyclic oxyacetamide herbicide
, China, , ,

2-(4-methylphenoxy)acetic acid Raw materials

2-(4-methylphenoxy)acetic acid Preparation Products

2-(4-methylphenoxy)acetic acid 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:940-64-7)2-(4-methylphenoxy)acetic acid
A844799
清らかである:99%
はかる:100g
価格 ($):240.0